molecular formula C15H11FN2O B2697283 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-84-0

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2697283
CAS No.: 727975-84-0
M. Wt: 254.264
InChI Key: SNSRTLVVHVJUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[1,2-a]pyridines in Medicinal Chemistry

The synthesis of imidazo[1,2-a]pyridines dates to 1925, when Tschitschibabin first reported their formation via the reaction of 2-aminopyridine with bromoacetaldehyde under high-temperature conditions. Early methods suffered from low yields, but subsequent refinements introduced catalytic bases like sodium bicarbonate, enabling milder reaction protocols. The 1980s marked a turning point with Hand and Paudler’s condensation of 2-aminopyridine and α-halogenated carbonyl compounds, which established ethanol as a viable solvent for cyclization.

Modern synthetic strategies have expanded to include multicomponent reactions, oxidative coupling, and microwave-assisted techniques. For instance, Bijanzadeh et al. demonstrated single-pot synthesis using pyridine, bromoacetophenones, and ammonium acetate under microwave irradiation, achieving improved yields. Transition-metal-free approaches, such as the [3 + 3] annulation of β-CF3-1,3-enynes reported in 2025, further underscore the scaffold’s synthetic adaptability.

Pharmacological Significance of the Imidazo[1,2-a]pyridine Core Structure

Imidazo[1,2-a]pyridines exhibit diverse pharmacological activities, driven by their ability to mimic purine bases and interact with biological targets. Key therapeutic applications include:

  • Anticancer activity : Derivatives inhibit kinases and apoptosis regulators, with substitutions at C-2 and C-3 positions enhancing potency.
  • Antimicrobial effects : Fluorinated analogs demonstrate broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis.
  • Central nervous system (CNS) modulation : Zolpidem and alpidem, commercial anxiolytics, highlight the scaffold’s utility in GABA_A receptor targeting.

Table 1 summarizes structure-activity relationships (SAR) for common substitutions:

Position Substituent Biological Effect Example Compound
C-2 Aryl groups Enhanced kinase inhibition Necopidem
C-3 Carbaldehyde Improved electrophilic reactivity Target compound
C-6 Methyl Increased metabolic stability 6-Methyl derivatives

Evolution of Fluorinated Imidazo[1,2-a]pyridine Derivatives

Fluorination has emerged as a critical strategy for optimizing pharmacokinetic properties. The introduction of fluorine atoms or trifluoromethyl groups enhances lipophilicity, metabolic stability, and target binding through electronegative and steric effects. Notable advancements include:

  • gem-Difluoroalkyl side chains : Synthesized via aerobic oxidative coupling, these derivatives exhibit improved bioavailability compared to non-fluorinated analogs.
  • Ring fluorination : Base-mediated [3 + 3] annulation techniques enable direct incorporation of fluorine at the C-5 and C-7 positions, preserving the heterocycle’s planar geometry.

The 4-fluorophenyl moiety, as seen in 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, leverages fluorine’s electron-withdrawing effects to stabilize aromatic interactions with target proteins.

Research Context and Relevance of this compound

This compound integrates three strategic modifications:

  • 4-Fluorophenyl at C-2 : Enhances binding to hydrophobic enzyme pockets while resisting oxidative metabolism.
  • Methyl group at C-6 : Reduces cytochrome P450-mediated clearance, extending plasma half-life.
  • Carbaldehyde at C-3 : Serves as an electrophilic handle for Schiff base formation with lysine residues, enabling covalent inhibition strategies.

Recent studies highlight its potential as a precursor for antitumor agents, where the carbaldehyde group facilitates conjugation to hydrazine-based prodrugs. Additionally, computational docking analyses predict strong affinity for epidermal growth factor receptor (EGFR) kinases, positioning it as a candidate for tyrosine kinase inhibitor development.

The synthesis of this derivative exemplifies modern trends in fluorinated heterocycle design, combining regioselective fluorination (achieved via C–F substitution reactions) with sustainable, transition-metal-free methodologies. Ongoing research focuses on expanding its utility in photodynamic therapy, leveraging the imidazo[1,2-a]pyridine core’s fluorescence properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-2-7-14-17-15(13(9-19)18(14)8-10)11-3-5-12(16)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSRTLVVHVJUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. For instance, 2-aminopyridine can react with a 1,2-dicarbonyl compound under acidic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction where a 4-fluorophenylboronic acid is coupled with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst.

    Formylation: The final step involves the formylation of the imidazo[1,2-a]pyridine core at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Recent studies have focused on efficient synthetic routes for producing this compound. A notable approach involves multi-step synthesis methods that yield high purity and significant amounts of the target compound. For example, one study reported yields ranging from 93% to 97% using accessible starting materials and scalable processes . Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Antifungal Activity

One of the prominent applications of this compound is its potential as an antifungal agent. Research indicates that structural analogs of this compound can effectively target Candida albicans, a common fungal pathogen associated with drug-resistant infections. Virtual screening has identified several promising candidates based on their binding affinities to fungal targets, suggesting that modifications to the imidazo[1,2-a]pyridine framework can enhance antifungal efficacy .

Drug Development Potential

The imidazo[1,2-a]pyridine scaffold is recognized for its versatility in drug design. Compounds containing this structure have been linked to various pharmacological activities, including anticancer and antimicrobial properties. The presence of the fluorophenyl group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development in therapeutic applications .

Case Study 1: Synthesis and Characterization

A study conducted by researchers presented a detailed synthesis of this compound. The authors utilized a multi-step approach involving cyclization reactions followed by functionalization steps. The final product was characterized using various spectroscopic techniques, confirming its structure and purity. This study exemplifies the importance of robust synthetic methodologies in producing compounds for biological testing .

Case Study 2: Antifungal Drug Development

Another research effort focused on developing antifungal therapies targeting Candida albicans using structural analogs derived from this compound. The study employed molecular dynamics simulations to assess the stability and binding interactions of these compounds with fungal targets. The findings highlighted the potential for these derivatives to serve as lead compounds in antifungal drug discovery efforts .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde largely depends on its application:

    Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Receptor Binding: The compound’s structure allows it to interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Anti-TB Potency :

  • The 4-fluorophenyl derivative exhibits moderate activity (MIC = 0.03 µM), while the p-tolyl carboxamide analog (MIC = 0.004 µM) shows significantly higher potency, likely due to enhanced binding affinity from the carboxamide group .
  • 3D-QSAR studies highlight the importance of the 4-fluorophenyl group in stabilizing interactions with the mycobacterial cytochrome bcc1 oxidase active site .

Methoxy Groups (OCH₃): Methoxy substituents (e.g., 4-OCH₃ in ) enhance electron density on the aryl ring, which may influence π-π stacking interactions .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Comparison
Compound Name Purity (%) Melting Point (°C) Solubility Crystallographic Data Availability
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 95 N/A Low in water No
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde >95 N/A Moderate in DCM Yes (CCDC 1437519)
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde N/A N/A Low in water No
Key Observations:
  • Crystallography : The 4-methoxyphenyl derivative () has a resolved crystal structure (CCDC 1437519), revealing hydrogen-bonding interactions between the carbaldehyde oxygen and adjacent aromatic hydrogens, stabilizing the lattice .
  • Solubility : Carbaldehyde derivatives generally exhibit low aqueous solubility, necessitating formulation adjustments for drug delivery.

Biological Activity

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, also known as FMP, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of FMP, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C14H11FN2O
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 189005-44-5
  • Structure : The compound features a fluorophenyl group and an imidazo[1,2-a]pyridine core, which are critical for its biological activity.

FMP has been shown to inhibit protein synthesis in human cells, which is a crucial mechanism for its biological activity. This inhibition can lead to various downstream effects on cellular processes and disease pathways.

Antimicrobial Activity

FMP exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that FMP is effective at low concentrations, suggesting strong antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antitubercular Activity

Recent studies have highlighted the potential of FMP as an antitubercular agent. In vitro evaluations against Mycobacterium tuberculosis showed that FMP has comparable efficacy to established treatments such as isoniazid.

  • Activity Against H37Rv Strain : FMP exhibited IC50 values significantly lower than those of many conventional antitubercular drugs.
  • SAR Studies : Structural Activity Relationship (SAR) studies indicated that modifications to the imidazo[1,2-a]pyridine structure could enhance antitubercular activity.

Cytotoxicity and Cancer Research

FMP has been evaluated for its cytotoxic effects on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro.

Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

These findings suggest that FMP may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Pharmacokinetic Properties

Pharmacokinetic studies have assessed the absorption, distribution, metabolism, and excretion (ADME) properties of FMP. Key findings include:

  • High Bioavailability : FMP shows high gastrointestinal absorption.
  • Plasma Protein Binding : Approximately 99% binding in human plasma was observed.
  • Metabolic Stability : Initial studies indicate moderate stability in liver microsomes.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication detailed the effectiveness of FMP against multi-drug resistant bacterial strains, highlighting its potential role in treating infections where conventional antibiotics fail .
  • Antitubercular Evaluation : In a study aimed at developing new anti-TB agents, FMP was one of the lead compounds identified for further development due to its promising activity against resistant strains .
  • Cancer Cell Line Study : Research assessing the cytotoxicity of FMP on various cancer cell lines found significant growth inhibition, warranting further investigation into its mechanisms and potential as an anticancer agent .

Q & A

What are the established synthetic routes for 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized for higher yield?

Answer: The compound is synthesized via the Vilsmeier-Haack reaction, where 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux for 8 hours . Critical optimization parameters include:

  • Temperature control : Maintain 0–10°C during reagent addition to prevent side reactions.
  • Solvent selection : Chloroform is preferred for its inertness and ability to dissolve intermediates.
  • Reagent ratios : A molar excess of POCl₃ (1.1 equivalents) ensures complete formylation. Yield improvements (>75%) can be achieved by post-reaction purification via silica gel chromatography .

Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl at C2, methyl at C6) and aldehyde proton resonance at ~10 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
  • X-ray crystallography : Resolves crystal packing and hydrogen bonding patterns (e.g., aldehyde oxygen interactions), as demonstrated for structurally similar imidazo[1,2-a]pyridines .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

  • Analog synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess electronic effects .
  • Bioassay testing : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition). For example, 6-methyl substitution enhances lipophilicity, improving membrane permeability .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with proteins (e.g., ATP-binding pockets) .

What methodologies resolve contradictions in biological activity data across different assay systems?

Answer:

  • Orthogonal assays : Validate enzyme inhibition results with cell-based viability assays (e.g., MTT) to rule out false positives .
  • Standardized protocols : Control variables like DMSO concentration (<0.1% v/v) to avoid solvent toxicity artifacts .
  • Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain reduced activity in vivo .

How can computational modeling predict the compound's interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding to crystal structures (e.g., EGFR kinase, PDB: 1M17) using Glide SP/XP scoring. The aldehyde group may form hydrogen bonds with catalytic lysine residues .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-deficient fluorophenyl ring enhances electrophilicity at the aldehyde .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess target residence time .

What are the common challenges in achieving optimal solubility for in vitro assays, and how are they addressed?

Answer:

  • Low aqueous solubility : The compound’s logP (~3.5) limits solubility in PBS. Strategies include:
    • Co-solvents : Use 10% DMSO in assay buffers.
    • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance dispersibility .
    • Prodrug derivatization : Convert the aldehyde to a hydrazone or oxime for improved solubility .

What strategies enhance the metabolic stability of this compound during preclinical development?

Answer:

  • Fluorine substitution : The 4-fluorophenyl group reduces oxidative metabolism by CYP3A4 .
  • Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) at C6 to block metabolic hotspots .
  • Prodrug approaches : Mask the aldehyde as an acetal or imine, which hydrolyzes in target tissues .

How do crystallographic studies inform the design of derivatives with improved potency?

Answer:

  • Hydrogen bonding analysis : Crystal structures reveal the aldehyde oxygen forms a critical hydrogen bond with Thr766 in EGFR kinase. Derivatives retaining this interaction show 10-fold higher potency .
  • Packing interactions : Planar imidazo[1,2-a]pyridine cores stack with hydrophobic residues (e.g., Phe856), guiding the design of rigid analogs .

What in silico tools are used to predict off-target effects and toxicity?

Answer:

  • SwissADME : Predicts absorption, distribution, and CYP450 inhibition. The compound’s topological polar surface area (TPSA = 45 Ų) suggests moderate blood-brain barrier penetration .
  • ProTox-II : Flags potential hepatotoxicity via structural alerts (e.g., reactive aldehyde). Mitigation involves replacing the aldehyde with a carboxylate .

How can reaction scalability be achieved without compromising purity?

Answer:

  • Continuous flow synthesis : Use microreactors to maintain precise temperature control during formylation, reducing side products .
  • Green chemistry : Replace POCl₃ with polymer-supported reagents (e.g., PS-DMAP) for easier purification .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR to optimize endpoint determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.